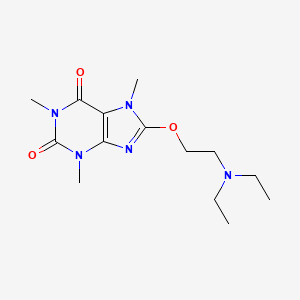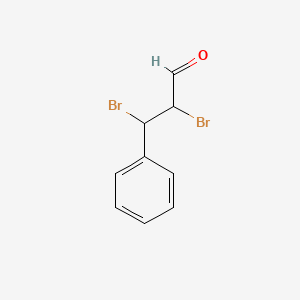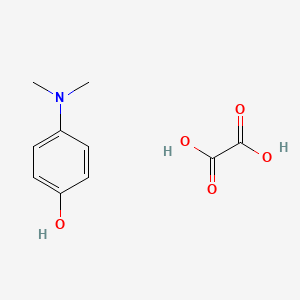
p-Dimethylaminophenol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Dimethylaminophenol oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and applications It is a derivative of p-dimethylaminophenol, combined with oxalic acid to form the oxalate salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of p-dimethylaminophenol oxalate typically involves several steps:
Nitrosation: Dimethylaniline is first nitrosated to form a nitroso compound.
Reduction: The nitroso compound is then reduced to produce p-amino-N,N-dimethylaniline.
Purification: The resulting compound is purified to remove any impurities.
Salifying: Finally, the purified p-amino-N,N-dimethylaniline is reacted with oxalic acid to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale production. The process is designed to be stable, reliable, and cost-effective, ensuring high purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
p-Dimethylaminophenol oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can also be reduced under specific conditions.
Substitution: It can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or other oxidized derivatives .
Aplicaciones Científicas De Investigación
p-Dimethylaminophenol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in oxidative stress and cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of p-dimethylaminophenol oxalate involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS).
Enzyme Inhibition: It can inhibit certain enzymes involved in cellular metabolism, leading to various biological effects.
Cellular Pathways: The compound affects multiple cellular pathways, including those related to apoptosis and cell proliferation
Comparación Con Compuestos Similares
Similar Compounds
p-Dimethylaminophenol: The parent compound of p-dimethylaminophenol oxalate.
Dimethylaniline: A related compound used in the synthesis of this compound.
Oxalic Acid: The acid component used to form the oxalate salt
Uniqueness
Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
6626-08-0 |
|---|---|
Fórmula molecular |
C10H13NO5 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
4-(dimethylamino)phenol;oxalic acid |
InChI |
InChI=1S/C8H11NO.C2H2O4/c1-9(2)7-3-5-8(10)6-4-7;3-1(4)2(5)6/h3-6,10H,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
XNQIOAOLSNGGQU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)O.C(=O)(C(=O)O)O |
Números CAS relacionados |
619-60-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
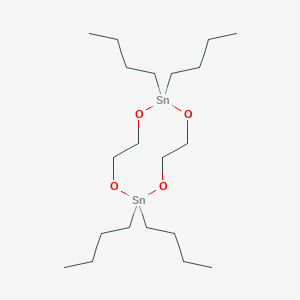

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
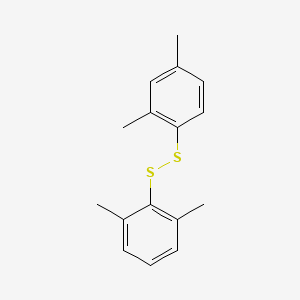
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
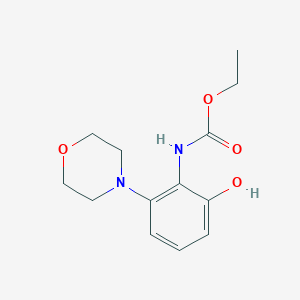
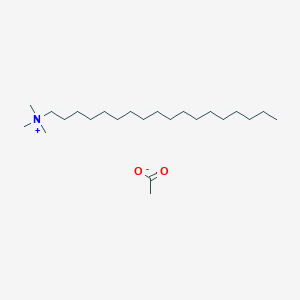
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)

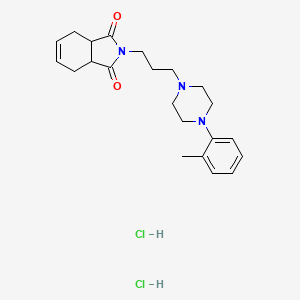
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
